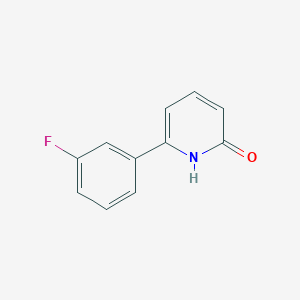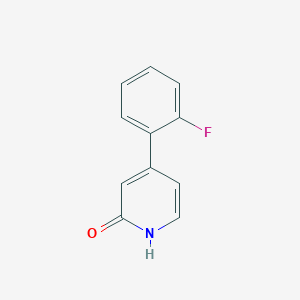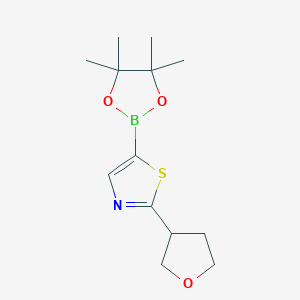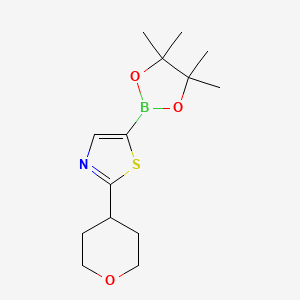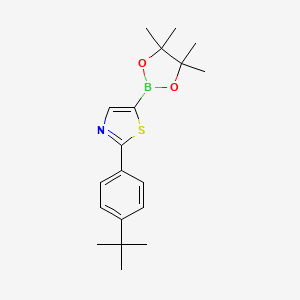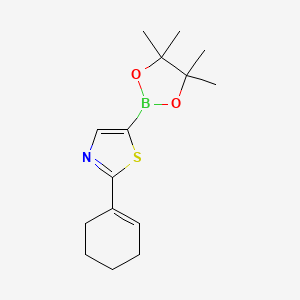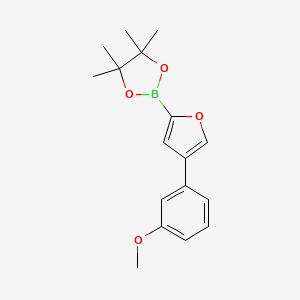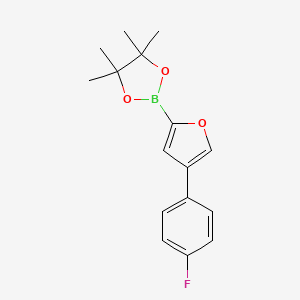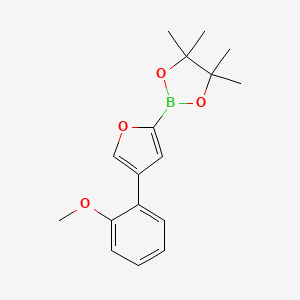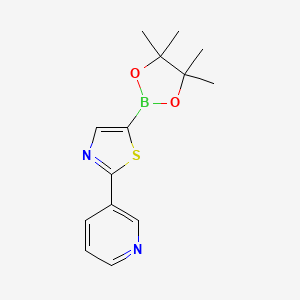
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The compound’s structure includes a pyridine ring, a thiazole ring, and a boronic acid ester group, making it a useful building block in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester group through reactions such as halogen-metal exchange followed by borylation, or palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . These reactions are usually carried out under mild conditions to ensure the stability of the boronic ester group.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions. This process is favored due to its mild reaction conditions and high functional group tolerance . The reagents used in these reactions are generally stable and environmentally benign, making the process suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester group into alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions are typically mild, ensuring the stability of the boronic ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with nucleophiles, such as hydroxyl groups, forming reversible covalent bonds. This property makes the compound useful in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester: Similar in structure but with the pyridine ring substituted at the 4-position.
2-Aminopyridine-5-boronic acid pinacol ester: Contains an amino group instead of a thiazole ring.
4-Pyridineboronic acid pinacol ester: Lacks the thiazole ring and has the boronic ester group attached to the pyridine ring.
Uniqueness
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is unique due to its combination of a pyridine ring, a thiazole ring, and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-6-5-7-16-8-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJMDDAYUSDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
